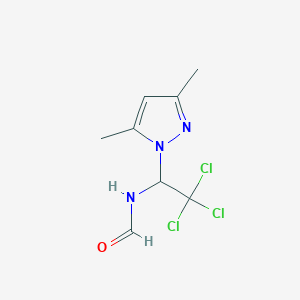
N-(2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)formamide is a chemical compound with the following structural formula:
Linear Formula: C16H18Cl3N5O2S
It belongs to the class of formamides and contains trichloromethyl, pyrazole, and dimethyl groups
Méthodes De Préparation
Synthetic Routes: The synthetic preparation of N-(2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)formamide involves several steps. One common route includes the reaction of 3,5-dimethyl-1H-pyrazole with trichloroacetyl chloride, followed by treatment with formamide. The reaction proceeds under specific conditions to yield the desired product.
Industrial Production: While industrial-scale production methods are not widely documented, researchers and early discovery chemists have access to this compound as part of a collection of rare and unique chemicals .
Analyse Des Réactions Chimiques
N-(2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)formamide can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The trichloromethyl group can be substituted with other moieties.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major products formed from these reactions depend on the specific reaction conditions and substituents.
Applications De Recherche Scientifique
Chemistry::
- Used as a building block in organic synthesis.
- Investigated for its reactivity in various reactions.
- Limited research, but potential applications in drug discovery.
- May interact with biological targets due to its unique structure.
- N-(2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)formamide could find applications in specialty chemicals or materials.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects remains an area of study. Researchers explore its interactions with cellular components, receptors, and pathways.
Comparaison Avec Des Composés Similaires
N-(2,2,2-Trichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)formamide is unique due to its specific combination of functional groups. Similar compounds include:
Propriétés
Numéro CAS |
93554-38-2 |
|---|---|
Formule moléculaire |
C8H10Cl3N3O |
Poids moléculaire |
270.5 g/mol |
Nom IUPAC |
N-[2,2,2-trichloro-1-(3,5-dimethylpyrazol-1-yl)ethyl]formamide |
InChI |
InChI=1S/C8H10Cl3N3O/c1-5-3-6(2)14(13-5)7(12-4-15)8(9,10)11/h3-4,7H,1-2H3,(H,12,15) |
Clé InChI |
VRUGHVZRYPPXEZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C(C(Cl)(Cl)Cl)NC=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


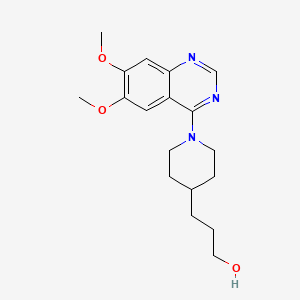
methanone](/img/structure/B12908153.png)
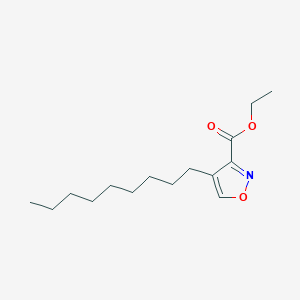
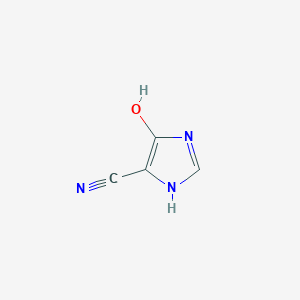
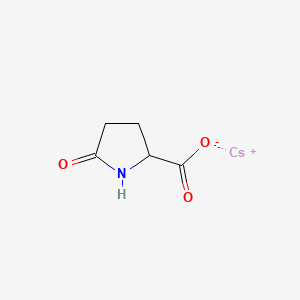
![[1,3]Dithiolo[4,5-b]pyrazin-2-one](/img/structure/B12908190.png)
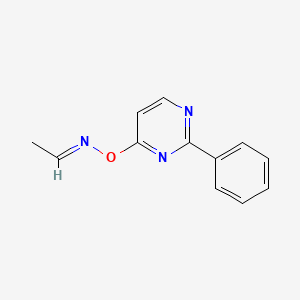
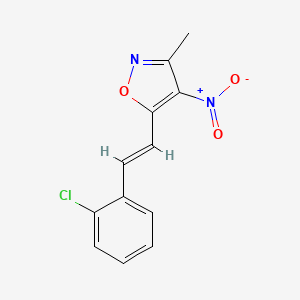
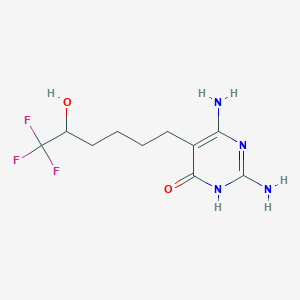
![5-Methyl-4-[(E)-(2-methylphenyl)diazenyl]-N-phenyl-1,2-oxazol-3-amine](/img/structure/B12908212.png)
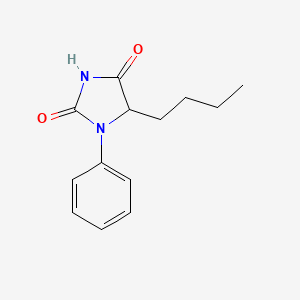
![4-(2,2-Dibromoethenyl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B12908224.png)
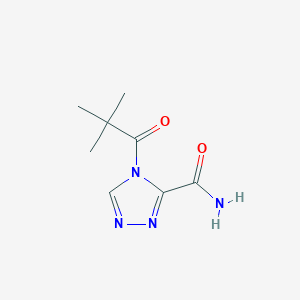
![3-[(2-Chlorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one](/img/structure/B12908237.png)
